molecular formula C10H20O B1236540 Isomenthol CAS No. 3623-52-7

Isomenthol

Cat. No. B1236540
CAS RN: 3623-52-7
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-LPEHRKFASA-N
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Description

Isomenthol is an organic compound with the molecular formula C10H20O . It is a stereoisomer of menthol and has a musty, earthy aroma . It is used in the preparation of a phosphine activator .


Molecular Structure Analysis

Isomenthol, like other menthol isomers, has a cyclohexane ring with an isopropyl group and a hydroxyl group attached . The conformational landscape of Isomenthol has been explored using quantum chemical calculations and microwave spectroscopy .


Physical And Chemical Properties Analysis

Isomenthol is a white to almost white semi-transparent compound . It has a molecular weight of 156.265 Da . The melting point is 77-83°C, and the boiling point is 218-219°C .

Scientific Research Applications

Epimerisation in Menthol Synthesis

Isomenthol plays a crucial role in the industrial synthesis of menthol. The heterogeneously catalysed epimerisation of isomenthol is a key step in this process, as explored by Etzold, Jess, and Nobis (2009). They developed a reaction model based on kinetic and thermodynamic parameters, optimizing batch slurry and continuous fixed bed processes in menthol production (Etzold, Jess, & Nobis, 2009).

Microbial Transformations

Isomenthol undergoes microbial transformations, yielding new metabolites. Gondal, Choudhary, and Khan (2011) studied its transformation by fungi, discovering that Fusarium lini converts isomenthol into new compounds, like 5α-hydroxyisomenthol. This research provides insights into the metabolic pathways and potential applications of isomenthol in biochemistry (Gondal, Choudhary, & Khan, 2011).

Biotransformation by Aspergillus niger

Takahashi, Noma, Toyota, and Asakawa (1994) investigated the biotransformation of isomenthol by Aspergillus niger. This fungus non-specifically converted isomenthol into hydroxylated compounds, suggesting potential uses in the production of refined biochemicals (Takahashi, Noma, Toyota, & Asakawa, 1994).

Effects on Nasal Sensation of Airflow

Isomenthol's effects on nasal sensation of airflow were studied by Eccles, Griffiths, Newton, and Tolley (1988). They found that unlike its isomers, isomenthol did not affect nasal sensation of airflow. This research is relevant in understanding the sensory impacts of isomenthol and its isomers (Eccles, Griffiths, Newton, & Tolley, 1988).

Detoxication and Resolution

Williams (1940) explored the resolution of dl-isomenthol through its conjugation with glucuronic acid in rabbits. This study has implications in the fields of pharmacology and toxicology, demonstrating a method to obtain optically pure d-isomenthol (Williams, 1940).

Mass Spectral Libraries and Gas Chromatographic Data

Dekic, Radulović, Selimović, and Boylan (2021) created a comprehensive collection of mass spectral and gas chromatographic data of isomenthol esters. This database serves as a vital tool for chemists and food technologists in the analysis of food aroma properties (Dekic, Radulović, Selimović, & Boylan, 2021).

Molecular Structure Determination

Egawa, Sakamoto, Takeuchi, and Konaka (2003) determined the molecular structures of menthol and isomenthol using gas electron diffraction. Their findings provide foundational knowledge for further research in the field of molecular chemistry (Egawa, Sakamoto, Takeuchi, & Konaka, 2003).

Safety And Hazards

Isomenthol may cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract. It may also cause hypersensitivity reactions . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOLISFMXDJSKH-LPEHRKFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]([C@@H](C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895816, DTXSID80883999
Record name (-)-Isomenthol
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Record name (+/-)-Isomenthol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid, Solid/cool minty aroma
Record name (±)-Isomenthol
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Record name dl-Isomenthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/
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Solubility

Practically insoluble to insoluble, Sparingly soluble (in ethanol)
Record name dl-Isomenthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Isomenthol

CAS RN

3623-52-7, 20752-33-4, 490-99-3
Record name Isomenthol
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Record name (+-)-Isomenthol
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5S)-rel-
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Record name Isomenthol
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Record name ISOMENTHOL
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Record name ISOMENTHOL, (-)-
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Two-hundred and sixteen parts of L-menthol and 43.2 parts of eucalyptus oil were dissolved in 100 parts of ethyl alcohol, and the resultant solution was added with 800 parts of an anhydrous maltose obtained by the method in Example for Reference 3. The resultant was granulated by spraying thereto 105 parts of a peppermint liquor, moisture content of about 50%, with stirring.
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maltose
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Synthesis routes and methods III

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
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menthyl glucoside
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100 g
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0.1%

Synthesis routes and methods IV

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
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Synthesis routes and methods V

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
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(3R)-1-menthyl 3-hydroxybutyrate
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isomenthol
Reactant of Route 2
Isomenthol
Reactant of Route 3
Isomenthol
Reactant of Route 4
Isomenthol
Reactant of Route 5
Isomenthol
Reactant of Route 6
Isomenthol

Citations

For This Compound
2,270
Citations
T Egawa, M Sakamoto, H Takeuchi… - The Journal of Physical …, 2003 - ACS Publications
… and isomenthol were determined by means of gas electron diffraction. The nozzle temperatures were 90 C and 137 C, for menthol and isomenthol… On the other hand, isomenthol has two …
Number of citations: 18 pubs.acs.org
RB Croteau, EM Davis, KL Ringer, MR Wildung - Naturwissenschaften, 2005 - Springer
(−)-Menthol is the most familiar of the monoterpenes as both a pure natural product and as the principal and characteristic constituent of the essential oil of peppermint (Mentha x piperita…
Number of citations: 377 link.springer.com
R Eccles, DH Griffiths, CG Newton… - … Otolaryngology & Allied …, 1988 - Wiley Online Library
… The effects of inhalation of L-menthol, D-isomenthol and D-neomenthol, upon nasal … and a similar peppermint smell the isomers D-isomenthol and D-neomenthol had no effect on nasal …
Number of citations: 91 onlinelibrary.wiley.com
GPP Kamatou, I Vermaak, AM Viljoen, BM Lawrence - Phytochemistry, 2013 - Elsevier
… The antibacterial activity of 20 monoterpenes commonly found in aromatic plants (eg menthol, camphor, carvone, 1,8-cineole, terpinen-4-ol, α-terpineol, isomenthol and linalool) were …
Number of citations: 484 www.sciencedirect.com
D Dylong, PJC Hausoul, R Palkovits… - Flavour and …, 2022 - Wiley Online Library
… While the isomers isomenthol, neomenthol and neoisomenthol have a rather unpleasant smell with earthy and musty notes, menthol is associated with the typical fresh minty aroma and …
Number of citations: 18 onlinelibrary.wiley.com
K Schulz, M Bertau, K Schlenz, S Malt, J Dreßler… - Analytica chimica …, 2009 - Elsevier
… (+)-Isomenthol was used for comparing of retention times. Neoisomenthol was not commercially available. β-Glucuronidase for enzymatic cleavage was purchased from Roche …
Number of citations: 19 www.sciencedirect.com
R Eccles - Journal of Pharmacy and Pharmacology, 1994 - Wiley Online Library
… Neomenthol, neoisomenthol, menthol and isomenthol differ slightly in their boiling points with a … (+)-neomenthol is a colourless liquid and isomenthol and menthol are white crystals. …
Number of citations: 680 onlinelibrary.wiley.com
RT Williams - Biochemical Journal, 1938 - ncbi.nlm.nih.gov
… 3-menthanol), geometrical (eg menthol and isomenthol) and optical isomerism (eg d-and 1-… and II) and isomenthol (III). The forms used were 1-and dl-menthol and d-and dl-isomenthol. …
Number of citations: 33 www.ncbi.nlm.nih.gov
W Tagaki, T Mitsui - Journal of the Agricultural Chemical Society of …, 1960 - Taylor & Francis
the first and the third peak (Rt2, Table I) is the same with that of (+)-neomenthol (I) and (+)-isomenthol (IV)(Rtl'Table I) respectively. In this case, IV instantly crystallizes when it emerges …
Number of citations: 10 www.tandfonline.com
H Takahashi, Y Noma, M Toyota, Y Asakawa - Phytochemistry, 1994 - Elsevier
Three menthols, (+)- and (−)-neomenthols and (+)-isomenthol were biotransformed by Aspergillus niger which converted nonspecifically (−)- and (+)-neomenthols to more hydroxylated …
Number of citations: 19 www.sciencedirect.com

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